1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS No.: 2640822-73-5
Cat. No.: VC11840491
Molecular Formula: C13H20N4O2S
Molecular Weight: 296.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640822-73-5 |
|---|---|
| Molecular Formula | C13H20N4O2S |
| Molecular Weight | 296.39 g/mol |
| IUPAC Name | cyclopropyl-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C13H20N4O2S/c1-19-9-4-11-14-13(20-15-11)17-7-5-16(6-8-17)12(18)10-2-3-10/h10H,2-9H2,1H3 |
| Standard InChI Key | DADVGSBRFBHLLU-UHFFFAOYSA-N |
| SMILES | COCCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3 |
| Canonical SMILES | COCCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features:
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A piperazine core substituted at one nitrogen with a cyclopropanecarbonyl group and at the other with a 1,2,4-thiadiazole ring.
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The 1,2,4-thiadiazole moiety is further functionalized with a 2-methoxyethyl side chain .
Table 1: Key Identifiers
Synthesis and Physicochemical Properties
Synthetic Routes
While explicit protocols for this compound are scarce, analogous piperazine-thiadiazole derivatives are synthesized via:
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Piperazine Functionalization: Reacting piperazine with cyclopropanecarbonyl chloride to introduce the acyl group .
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Thiadiazole Formation: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,2,4-thiadiazole ring .
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Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the 2-methoxyethyl group .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO, methanol | |
| logP (Predicted) | ~1.83 (iLOGP) | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 49.13 Ų |
Biological Activity and Hypothesized Mechanisms
Antimicrobial and CNS Effects
1,3,4-Thiadiazoles demonstrate anticonvulsant activity by modulating GABAergic pathways . Piperazine derivatives, such as S1RA, act as sigma-1 receptor antagonists with analgesic and neuroprotective effects . The compound’s piperazine-thiadiazole scaffold suggests possible dual activity in CNS disorders, though direct evidence is lacking .
Table 3: Comparative Bioactivity of Analogous Compounds
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